molecular formula C14H11BrFNO B2883471 4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232817-88-7

4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol

Cat. No.: B2883471
CAS No.: 1232817-88-7
M. Wt: 308.15
InChI Key: IBCFCIGPQVFKMJ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-fluoro-2-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like acetic acid, and specific temperatures and pressures to optimize the reaction rates and yields .

Scientific Research Applications

4-Bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

4-bromo-2-[(3-fluoro-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCFCIGPQVFKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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